molecular formula C11H11NO4 B14390713 2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- CAS No. 89862-63-5

2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo-

Cat. No.: B14390713
CAS No.: 89862-63-5
M. Wt: 221.21 g/mol
InChI Key: MLTGHNVWDJYQDS-UHFFFAOYSA-N
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Description

2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features an azetidine ring, a four-membered nitrogen-containing ring, which is relatively rare in organic chemistry. The presence of the methoxyphenyl and oxo groups further enhances its chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxyphenylacetic acid with azetidine-2-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- exerts its effects involves interactions with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The methoxyphenyl group may enhance binding affinity and specificity, while the oxo group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Azetidinecarboxylic acid: Lacks the methoxyphenyl and oxo groups, resulting in different reactivity and applications.

    3-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the azetidine ring, leading to different chemical properties.

    4-Oxo-2-azetidinone: Shares the azetidine ring and oxo group but lacks the methoxyphenyl group.

Uniqueness

2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- is unique due to the combination of the azetidine ring, methoxyphenyl group, and oxo group

Properties

CAS No.

89862-63-5

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4-oxoazetidine-2-carboxylic acid

InChI

InChI=1S/C11H11NO4/c1-16-8-4-2-3-7(5-8)12-9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,14,15)

InChI Key

MLTGHNVWDJYQDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(CC2=O)C(=O)O

Origin of Product

United States

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